molecular formula C12H18N2O B15069301 (S)-(4-Benzylmorpholin-3-yl)methanamine

(S)-(4-Benzylmorpholin-3-yl)methanamine

Cat. No.: B15069301
M. Wt: 206.28 g/mol
InChI Key: HETPMFZQKHRWBE-LBPRGKRZSA-N
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Description

(S)-(4-Benzylmorpholin-3-yl)methanamine is a chemical compound with the molecular formula C12H18N2O It is a derivative of morpholine, a heterocyclic amine, and features a benzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4-Benzylmorpholin-3-yl)methanamine typically involves the reaction of morpholine with benzyl chloride under basic conditions to form the benzylated morpholine. This intermediate is then subjected to reductive amination with formaldehyde and a suitable reducing agent, such as sodium cyanoborohydride, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-(4-Benzylmorpholin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(S)-(4-Benzylmorpholin-3-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-(4-Benzylmorpholin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and morpholine ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-(4-Benzylmorpholin-3-yl)methanamine: The enantiomer of the compound, which may exhibit different biological activities.

    N-Benzylmorpholine: Lacks the methanamine group, resulting in different chemical properties.

    4-Benzylpiperidine: Similar structure but with a piperidine ring instead of morpholine.

Uniqueness

(S)-(4-Benzylmorpholin-3-yl)methanamine is unique due to its specific stereochemistry and the presence of both benzyl and methanamine groups

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

[(3S)-4-benzylmorpholin-3-yl]methanamine

InChI

InChI=1S/C12H18N2O/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2/t12-/m0/s1

InChI Key

HETPMFZQKHRWBE-LBPRGKRZSA-N

Isomeric SMILES

C1COC[C@@H](N1CC2=CC=CC=C2)CN

Canonical SMILES

C1COCC(N1CC2=CC=CC=C2)CN

Origin of Product

United States

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